molecular formula C15H12ClF3N4O B605953 BAY 73-6691 CAS No. 794568-92-6

BAY 73-6691

货号: B605953
CAS 编号: 794568-92-6
分子量: 356.73 g/mol
InChI 键: FFPXPXOAFQCNBS-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • BAY 73-6691 是一种磷酸二酯酶抑制剂,选择性地靶向 PDE9A 亚型。
  • 它是首个 采用这种特定作用机制开发的化合物。
  • PDE9A 酶主要在脑部表达,尤其是在小脑、新皮层、纹状体和海马体等区域。
  • 其作用是限制谷氨酸结合到 NMDA 受体后 cGMP 介导的信号传导。
  • 通过抑制 PDE9A,this compound 旨在增强谷氨酸信号传导,从而可能改善学习和记忆能力。
  • 科学研究应用

    Neuroprotective Effects

    Case Study: Alzheimer's Disease

    A significant study demonstrated that BAY 73-6691 exhibits neuroprotective properties against beta-amyloid-induced oxidative stress. In vitro experiments using SH-SY5Y cells showed that treatment with this compound reduced cytotoxicity and oxidative stress caused by beta-amyloid (Aβ25-35) exposure. In vivo studies further confirmed these findings, indicating that administration of this compound improved cognitive functions in animal models subjected to Aβ25-35 injections, as evidenced by enhanced performance in the Morris water maze test .

    Cognitive Enhancement

    Case Study: Memory Improvement

    Research has shown that this compound enhances long-term memory acquisition, consolidation, and retention in various animal models. In experiments involving social recognition tasks and object recognition tasks, subjects treated with this compound exhibited improved memory performance compared to control groups. The compound also mitigated memory deficits induced by scopolamine and MK-801, suggesting its potential as a therapeutic agent for cognitive impairments associated with aging and neurodegenerative disorders .

    Hematological Applications

    Case Study: Sickle Cell Disease

    This compound has been explored for its effects on hematological parameters in sickle cell disease. In a study involving HbSS-Townes mice, the compound was shown to increase fetal hemoglobin (HbF) mRNA expression significantly. This effect was associated with a reduction in sickled red blood cells and vaso-occlusive events, highlighting its potential role in managing sickle cell disease complications .

    Summary of Applications

    Application Area Description Key Findings
    NeuroprotectionProtection against oxidative stress in Alzheimer's disease modelsReduced cytotoxicity and improved cognitive function in Aβ25-35 models
    Cognitive EnhancementImprovement of long-term memory and learning capabilitiesEnhanced memory performance in social recognition and object recognition tasks
    Hematological DisordersPotential treatment for sickle cell diseaseIncreased HbF expression and reduced sickling events in animal models

    作用机制

    • BAY 73-6691 的机制涉及抑制 PDE9A。
    • 分子靶点:PDE9A 酶。
    • 途径:增强谷氨酸信号传导。
  • 生化分析

    Biochemical Properties

    BAY 73-6691 specifically inhibits the PDE9 enzyme, which hydrolyzes cyclic guanosine monophosphate (cGMP) . This enzyme is expressed primarily in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus . This compound has been shown to interact with these enzymes, blocking cGMP degradation .

    Cellular Effects

    This compound has been shown to have various effects on cells and cellular processes. For instance, it has been found to improve learning and memory in elderly rats . It also reduces the neutrophil adhesion in sickle cell disease, suggesting that PDE9 inhibition in such cells may constitute an important strategy to inhibit the vaso-occlusive process in this disorder .

    Molecular Mechanism

    The molecular mechanism of action of this compound involves the inhibition of the PDE9 enzyme, leading to an increase in cGMP levels . This in turn enhances glutamate signaling, which is known to be involved in learning and memory . This compound also alters tau phosphorylation and synaptic related proteins through the cGMP/PKG/CREB pathway .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed over time. For example, in a study involving 5/6 nephrectomized rats, two doses of this compound (1 mg/kg/day and 5 mg/kg/day) were given for 95 days . The study found that the treatment did not improve any cardiac and renal functional parameter .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, it was found that the potency values for acetylcholine, nitric oxide, and sildenafil were significantly greater in mice treated chronically with this compound .

    Metabolic Pathways

    This compound is involved in the cGMP-PKG signaling pathway, MAPK signaling pathway, and calcium signaling pathway . It showed only slight effects on cardiac functional parameters .

    Transport and Distribution

    Given its role as a PDE9 inhibitor, it is likely to be distributed in tissues where PDE9 is expressed, including the brain, kidney, lung, heart, small intestine, prostate, bladder, and hematopoietic cells .

    准备方法

    • BAY 73-6691 的合成路线已有充分记录,尽管工业生产方法可能有所不同。
    • 不幸的是,具体的反应条件在公共领域并不广泛可用。
  • 化学反应分析

    • BAY 73-6691 经历各种反应,包括氧化、还原和取代。
    • 这些反应中使用的常见试剂和条件仍然是专有的。
    • 从这些反应中形成的主要产物没有明确披露。
  • 相似化合物的比较

    • BAY 73-6691 作为首个选择性 PDE9A 抑制剂,是独一无二的。
    • 可获得的信息中没有明确列出类似化合物。

    生物活性

    BAY 73-6691 is a selective phosphodiesterase-9 (PDE9A) inhibitor developed by Bayer, primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

    This compound selectively inhibits PDE9A, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), thereby increasing intracellular levels of cGMP. This increase enhances cGMP-mediated signaling pathways, particularly in the brain regions associated with learning and memory. The elevation of cGMP levels is thought to improve synaptic plasticity and cognitive function, which are often impaired in Alzheimer's disease and other neurodegenerative disorders .

    Effects on Neutrophils from Sickle Cell Anemia Patients

    A study involving neutrophils from patients with sickle cell anemia (SCA) demonstrated that treatment with this compound resulted in significant increases in nitric oxide (NO) bioavailability and antioxidant enzyme activities. Specifically, treatment led to:

    • 94% increase in NOx levels
    • 200% increase in superoxide dismutase (SOD) activity
    • 168% increase in catalase activity

    Additionally, there was a notable reduction in inflammatory markers such as TNF-α (46% decrease) and myeloperoxidase (MPO) levels (45% decrease) when compared to untreated controls .

    Neuroprotective Effects Against Amyloid Beta-Induced Toxicity

    In cellular models, this compound exhibited protective effects against oxidative stress induced by amyloid-beta peptides. In SH-SY5Y neuroblastoma cells treated with Aβ25-35, this compound dose-dependently alleviated cell viability loss, suggesting its potential role in mitigating neurotoxicity associated with Alzheimer's pathology .

    Cognitive Enhancement in Animal Models

    Animal studies have confirmed the cognitive-enhancing effects of this compound. In rodent models, it was shown to:

    • Enhance long-term potentiation (LTP) and improve memory retention in various tasks.
    • Attenuate memory deficits induced by scopolamine and MK-801, indicating its potential utility in treating cognitive impairments related to aging and neurodegeneration .

    Case Studies and Clinical Relevance

    While clinical trials for this compound are still limited, preclinical studies highlight its promise as a therapeutic agent. For instance, a notable study reported that exposure to this compound increased fetal hemoglobin (HbF) mRNA expression in K562 cells, indicating potential applications in treating conditions like sickle cell disease .

    Summary of Findings

    The following table summarizes key findings from various studies regarding the biological activity of this compound:

    Study Focus Effect Measurement Method
    Neutrophil Activity in SCAIncreased NOx, SOD, CatalaseSpectrophotometric assays
    Neuroprotection Against Aβ ToxicityAlleviated cell viability lossCell viability assays
    Cognitive EnhancementImproved LTP and memory retentionBehavioral tasks in rodents
    HbF Expression in K562 CellsIncreased HbF mRNA expressionELISA

    属性

    IUPAC Name

    1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FFPXPXOAFQCNBS-MRVPVSSYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H12ClF3N4O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501028165
    Record name 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501028165
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    356.73 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    794568-92-6
    Record name 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=794568-92-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name BAY-73-6691
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794568926
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501028165
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name BAY 73-6691
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name BAY-73-6691
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZTV3INTW
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    BAY 73-6691
    Reactant of Route 2
    Reactant of Route 2
    BAY 73-6691
    Reactant of Route 3
    Reactant of Route 3
    BAY 73-6691
    Reactant of Route 4
    Reactant of Route 4
    BAY 73-6691
    Reactant of Route 5
    BAY 73-6691
    Reactant of Route 6
    Reactant of Route 6
    BAY 73-6691

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。